2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 2-position and a methyl group at the 6-position. The pyrrolopyrimidine scaffold is known for its biological activity and is often explored in medicinal chemistry for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one with methylating agents. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 2-amino-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of other bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with nucleic acids, affecting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one: Lacks the methyl group at the 6-position.
6-Methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one: Lacks the chloro group at the 2-position.
2,6-Dichloro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one: Contains an additional chloro group at the 6-position.
Uniqueness
The presence of both the chloro and methyl groups in 2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one imparts unique chemical and biological properties. The chloro group enhances its reactivity towards nucleophiles, while the methyl group can influence its lipophilicity and binding interactions with biological targets .
Properties
Molecular Formula |
C7H6ClN3O |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6ClN3O/c1-3-2-4-5(9-3)10-7(8)11-6(4)12/h2H,1H3,(H2,9,10,11,12) |
InChI Key |
HPJNIHPAGJGRJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=C(NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.